3-Quinuclidinyl tropate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

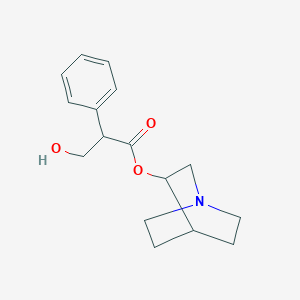

3-Quinuclidinyl tropate, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Research

3-Quinuclidinyl tropate is primarily utilized in pharmacological studies to investigate muscarinic acetylcholine receptors (mAChRs). It serves as a radiolabeled ligand in binding assays to assess receptor density and distribution in various tissues.

Binding Affinity Studies

- Muscarinic Receptor Binding : Research indicates that QNB exhibits high affinity for mAChRs, making it a valuable tool for studying cholinergic signaling pathways. For instance, Zvirblis and Kondritzer demonstrated that QNB binds more avidly to mAChRs in brain tissues compared to atropine, highlighting its utility in receptor quantification and mapping .

- In Vivo Studies : In animal models, QNB has been used to evaluate the effects of cholinergic antagonists on behavior and cognition. The compound's ability to induce cognitive deficits has been leveraged to study neurodegenerative diseases like Alzheimer's .

Behavioral Research

QNB is employed in behavioral research to model cognitive impairment and assess potential treatments for memory disorders.

Cognitive Deficit Induction

- Animal Models : In studies involving the Morris Water Maze, QNB administration resulted in disorientation and increased escape latency in rats, indicating its effectiveness in inducing cognitive deficits . This model is crucial for testing novel acetylcholinesterase inhibitors aimed at improving cognitive function.

- Comparative Studies : Research comparing QNB with other anticholinergics has shown that it can effectively mimic the cognitive impairments associated with Alzheimer's disease, providing insights into the mechanisms underlying memory loss .

Military Applications

Historically, this compound has been studied as a potential incapacitating agent due to its powerful anticholinergic properties.

Incapacitating Agent

- Military Research : During the Cold War, QNB was investigated for its potential use as a non-lethal incapacitating agent. Its low effective dose and long-lasting effects made it a candidate for military applications . Although stockpiles have been destroyed, understanding its effects remains relevant for assessing risks associated with chemical agents.

- Behavioral Effects : The unpredictable behavioral effects of QNB have raised concerns about its use in warfare, leading to discussions on ethical implications and safety measures .

Analytical Chemistry

QNB is also utilized in analytical chemistry for various applications.

Liquid Chromatography

- Analytical Techniques : The compound has been used as an analyte in liquid chromatography with tandem mass spectrometry (LC-MS/MS), facilitating the detection and quantification of cholinergic substances in biological samples .

Data Summary

Propriétés

Numéro CAS |

165260-55-9 |

|---|---|

Formule moléculaire |

C16H21NO3 |

Poids moléculaire |

275.34 g/mol |

Nom IUPAC |

1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C16H21NO3/c18-11-14(12-4-2-1-3-5-12)16(19)20-15-10-17-8-6-13(15)7-9-17/h1-5,13-15,18H,6-11H2 |

Clé InChI |

UAOWRURGPHRVET-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |

SMILES canonique |

C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Key on ui other cas no. |

165260-55-9 |

Synonymes |

3-quinuclidinyl tropate 3-quinuclidinyl tropate, (R)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,S*)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.